UNII-7U374ZW3YB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-1002 involves the formation of the azepino[2,1-b]quinazoline core structure. The process typically includes the following steps:
Formation of the quinazoline ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The introduction of chlorine atoms at specific positions on the quinazoline ring.
Formation of the azepine ring: This involves the cyclization of the intermediate compound to form the azepine ring, resulting in the final structure of CI-1002.
Industrial Production Methods
Industrial production of CI-1002 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk synthesis of precursors: Large-scale production of the starting materials.
Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure efficient reactions.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
CI-1002 undergoes several types of chemical reactions, including:
Oxidation: CI-1002 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: CI-1002 can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while reduction can produce various azepine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study anticholinesterase activity and muscarinic antagonism.
Biology: Investigated for its effects on synaptic activity and neurotransmitter release.
Medicine: Explored as a potential treatment for cognitive dysfunction, particularly in Alzheimer’s Disease. .
Industry: Potential applications in the development of new drugs targeting cholinergic systems.
Mechanism of Action
CI-1002 exerts its effects through dual mechanisms:
Anticholinesterase Activity: Inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This enhances cholinergic transmission and improves cognitive function.
Muscarinic Antagonism: Acts as an antagonist at muscarinic receptors, particularly at higher concentrations. .
Comparison with Similar Compounds
CI-1002 is unique due to its dual action as an anticholinesterase and muscarinic antagonist. Similar compounds include:
Tacrine: An anticholinesterase used in the treatment of Alzheimer’s Disease.
Donepezil: Another anticholinesterase used for Alzheimer’s Disease.
Rivastigmine: A reversible cholinesterase inhibitor used in Alzheimer’s Disease.
CI-1002’s combination of anticholinesterase and muscarinic antagonist activities makes it a promising candidate for treating cognitive dysfunction with fewer side effects compared to other anticholinesterases .
Biological Activity
UNII-7U374ZW3YB, commonly known as ciclopirox olamine, is a broad-spectrum antifungal agent with diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Target and Mode of Action
Ciclopirox olamine primarily targets various fungal organisms, including dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes. Its antifungal activity is attributed to its ability to chelate polyvalent cations like ferric (Fe³⁺) and aluminum (Al³⁺) ions. This chelation disrupts essential biochemical pathways within the fungal cell, inhibiting critical enzyme co-factors and leading to impaired mitochondrial function and nutrient absorption.
Biochemical Pathways
The compound's interaction with metal ions affects several cellular processes:
- Energy Production : Disruption of mitochondrial electron transport processes.
- Nutrient Uptake : Inhibition of nutrient intake across the cell membrane.
- Cellular Apoptosis : Induction of apoptosis in fungal cells as a result of metabolic disruption.
Pharmacokinetics
Ciclopirox olamine demonstrates high keratinophilicity, allowing it to penetrate the nail plate effectively. Its pharmacokinetic profile includes:
- Absorption : Rapidly absorbed through the skin and nails.
- Distribution : Penetrates into hair follicles and sebaceous glands.
- Metabolism : Primarily metabolized via glucuronidation.
Safety and Efficacy
Ciclopirox olamine is generally well-tolerated with minimal side effects. Its efficacy in treating various fungal infections such as tinea pedis (athlete's foot), tinea corporis (ringworm), and seborrheic dermatitis has been well-documented in clinical studies.
Case Studies
- Dermatophyte Infections : A clinical trial involving patients with tinea pedis demonstrated that ciclopirox olamine cream led to significant mycological cure rates compared to placebo treatments.
- Hepatocellular Carcinoma : Research has indicated potential anti-cancer properties of ciclopirox olamine in hepatocellular carcinoma models, suggesting a dual role as an antifungal and anticancer agent.
Comparative Analysis
Property | Ciclopirox Olamine | Other Antifungals (e.g., Itraconazole) |
---|---|---|
Mechanism of Action | Chelation of metal ions | Inhibition of ergosterol synthesis |
Spectrum of Activity | Broad-spectrum | Limited to specific fungi |
Pharmacokinetics | High keratinophilicity | Variable absorption |
Safety Profile | Generally well-tolerated | Varies by agent |
Future Directions
Research continues to explore the full potential of ciclopirox olamine beyond its antifungal applications. Studies are investigating its role in cancer therapy and its effectiveness against resistant fungal strains. The compound's unique mechanism may offer insights into developing novel antifungal agents with reduced resistance profiles.
Properties
CAS No. |
149028-28-4 |
---|---|
Molecular Formula |
C13H14Cl2N2 |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline |
InChI |
InChI=1S/C13H14Cl2N2/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9/h6-7H,1-5,8H2 |
InChI Key |
WTPSHLVHJOJDIF-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
149028-28-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino(2,1-b)quinazoline CI 1002 PD 142676 PD-142676 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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